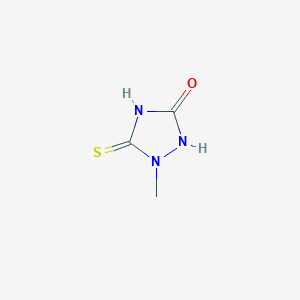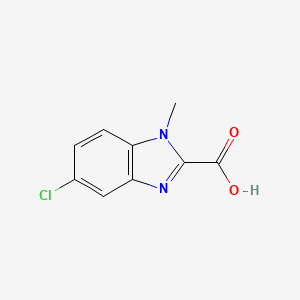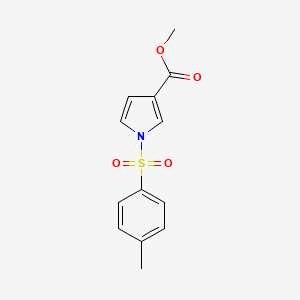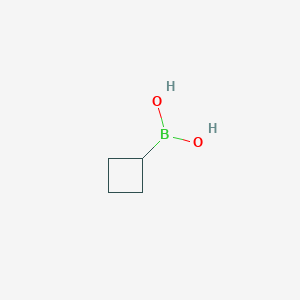
Cyclobutylboronic acid
Overview
Description
Cyclobutylboronic acid is an organoboron compound with the molecular formula C4H9BO2. It is a boronic acid derivative featuring a cyclobutyl group attached to a boronic acid moiety. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
Cyclobutylboronic acid primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 is a key enzyme in the glycolytic pathway, which regulates the production of glucose from fructose. By inhibiting PFK-1, this compound can influence glucose metabolism .
Mode of Action
This compound acts as an inhibitor of PFK-1 . This inhibition reduces the production of glucose from fructose, leading to insulin resistance . Additionally, it also inhibits inflammatory diseases by inhibiting the activity of proinflammatory cytokines and chemokines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycolytic pathway . By inhibiting PFK-1, it disrupts the conversion of fructose to glucose, thereby affecting the energy production in cells .
Pharmacokinetics
It’s known that the compound is solid in form and stable to air and aerobic moisture . These properties suggest that it may have good bioavailability.
Result of Action
The inhibition of PFK-1 by this compound leads to a reduction in glucose production from fructose . This can result in insulin resistance, a key feature of metabolic disorders like diabetes . Additionally, it can inhibit the activity of proinflammatory cytokines and chemokines, potentially reducing inflammation .
Action Environment
This compound is stable to air and aerobic moisture , suggesting that it can maintain its efficacy in a variety of environmental conditions. It’s important to note that this compound decomposes in air , which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Cyclobutylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in palladium-catalyzed arylation and alkylation reactions. The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of carbon-carbon bonds. This compound is known to form stable complexes with enzymes such as palladium complexes, which are crucial for the catalytic activity in Suzuki-Miyaura cross-coupling reactions .
Cellular Effects
This compound influences various cellular processes, particularly in the context of organic synthesis and biochemical reactions. It can affect cell signaling pathways by interacting with enzymes and proteins involved in catalytic processes. The compound’s ability to form stable complexes with palladium complexes can impact gene expression and cellular metabolism, leading to changes in cell function. This compound’s role in facilitating carbon-carbon bond formation can also influence cellular processes related to metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium complexes in catalytic reactions. The compound forms stable complexes with palladium, which then participate in the Suzuki-Miyaura cross-coupling reactions. This interaction facilitates the formation of carbon-carbon bonds, a crucial step in organic synthesis. This compound’s ability to form these complexes is due to its boronic acid group, which can coordinate with palladium and other transition metals, enhancing the catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. The compound is stable under standard storage conditions, but its reactivity can decrease over time if exposed to moisture or air. Long-term studies have shown that this compound maintains its catalytic activity for extended periods, making it a reliable reagent for biochemical applications. Degradation products may form over time, potentially affecting its efficacy in catalytic reactions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to organic synthesis and catalytic reactions. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of carbon-carbon bonds. This compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interaction with palladium complexes is particularly important in these pathways, as it enhances the catalytic activity and efficiency of the reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s boronic acid group allows it to form stable complexes with these proteins, facilitating its transport to specific cellular compartments. This compound’s distribution within cells can affect its localization and accumulation, influencing its activity and function in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. This compound’s ability to form stable complexes with palladium complexes allows it to localize to areas where these reactions occur, enhancing its efficacy in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclobutene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Cyclobutylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanol.
Reduction: It can be reduced to cyclobutane.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl halides.
Major Products:
Oxidation: Cyclobutanol.
Reduction: Cyclobutane.
Substitution: Cyclobutyl-substituted aromatic compounds.
Scientific Research Applications
Cyclobutylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclobutylboronic acid can be compared with other boronic acids such as:
- Cyclopentylboronic acid
- Cyclopropylboronic acid
- Cyclohexylboronic acid
- Phenylboronic acid
Uniqueness: this compound is unique due to its four-membered cyclobutyl ring, which imparts distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
cyclobutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUALDDWOKMYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584591 | |
| Record name | Cyclobutylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-26-2 | |
| Record name | Cyclobutylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


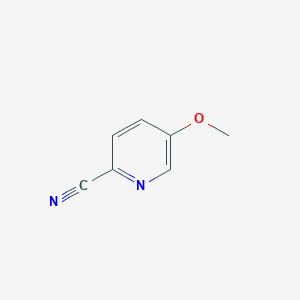
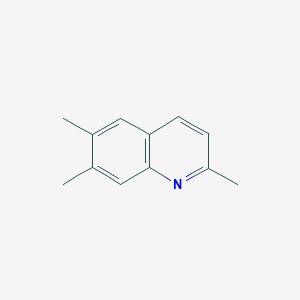



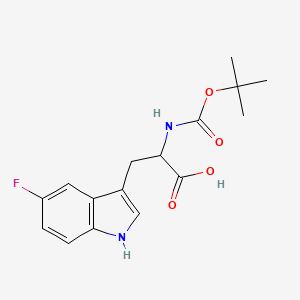

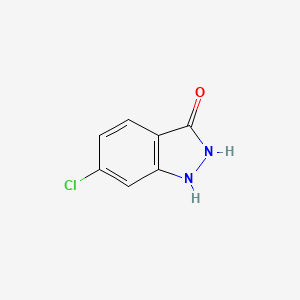
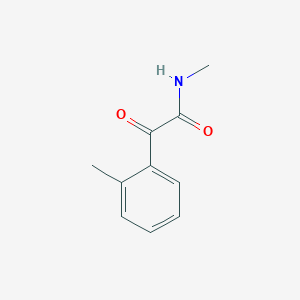
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
